

3-Amino-4-nitrophenol IUPAC name and synonyms

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Compound of Interest

Compound Name: 3-Amino-4-nitrophenol

Cat. No.: B174573

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A Technical Guide to 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Amino-4-nitrophenol**, detailing its chemical identity, properties, synthesis, and analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts.

IUPAC Name: **3-amino-4-nitrophenol**[\[1\]](#)

Synonyms:

- Phenol, 3-amino-4-nitro-[\[1\]](#)
- 5-hydroxy-2-nitroaniline[\[1\]](#)
- 4-NITRO-3-AMINOPHENOL[\[1\]](#)
- 1-NITRO-2-AMINO-4-HYDROXYBENZENE[\[1\]](#)

- CAS RN: 16292-90-3[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-4-nitrophenol** is presented in the table below. These data are essential for designing experimental conditions, understanding its behavior in various matrices, and for computational modeling.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	154.12 g/mol	[1] [2] [3]
CAS Number	16292-90-3	[1] [3] [4]
Appearance	Data not available in search results	
Melting Point	Data not available in search results	
InChI Key	WGEZJWMZNGUEHR-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C=C1O)N)--INVALID-LINK--[O-]	[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific advancement. The following sections describe a common synthesis route and an analytical method for **3-Amino-4-nitrophenol**.

A documented method for the synthesis of **3-Amino-4-nitrophenol** involves a two-step reaction starting from 3-Aacetamidophenol[\[3\]](#).

Step 1: Nitration of 3-Aacetamidophenol

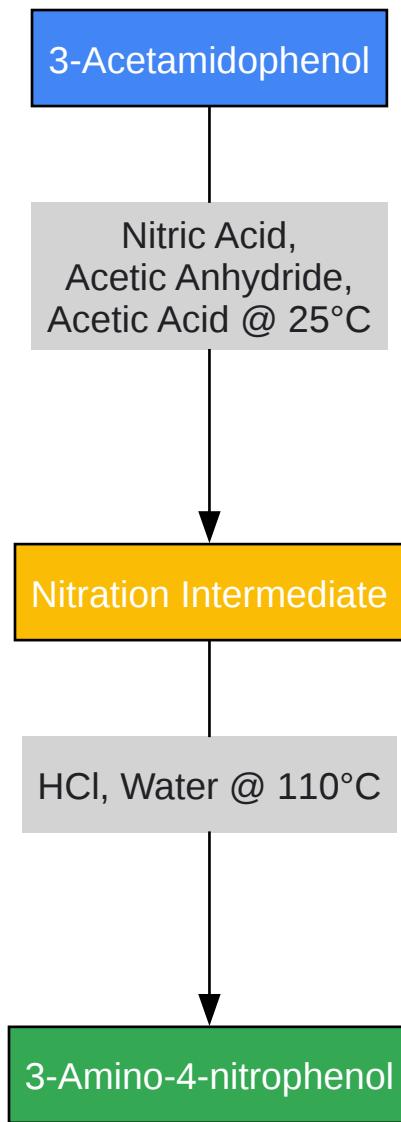
- Reagents: 3-Aacetamidophenol, nitric acid, acetic anhydride, acetic acid[\[3\]](#).

- Procedure: This step involves the nitration of the aromatic ring of 3-Acetamidophenol. The reaction is typically carried out in a solution of acetic acid and acetic anhydride, to which nitric acid is added.
- Conditions: The reaction is maintained at a controlled temperature of 25 °C for a duration of 8 hours[3].

Step 2: Hydrolysis of the Intermediate

- Reagents: The product from Step 1, hydrogen chloride, water[3].
- Procedure: The intermediate product from the nitration step is subjected to acidic hydrolysis to remove the acetyl group.
- Conditions: The hydrolysis is achieved by heating the intermediate in an aqueous solution of hydrogen chloride at 110 °C for approximately 0.08 hours (5 minutes)[3].

Synthesis of 3-Amino-4-nitrophenol

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Caption: Two-step synthesis pathway of **3-Amino-4-nitrophenol**.

While specific, validated analytical methods for the quantification of **3-Amino-4-nitrophenol** were not explicitly detailed in the search results, general methods for analyzing nitrophenol isomers can be adapted. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of such compounds^{[5][6]}.

General HPLC-UV Method Outline:

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: A C18 reverse-phase column is typically effective for separating aromatic isomers.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific composition and gradient would require optimization.
- Detection: Wavelength selection for the UV detector should be based on the UV absorbance maxima of **3-Amino-4-nitrophenol**.
- Quantification: A calibration curve is constructed by analyzing a series of known concentration standards to enable the quantification of the analyte in unknown samples.

Note: Method development and validation would be required to ensure selectivity, accuracy, precision, and sensitivity for the specific analysis of **3-Amino-4-nitrophenol**, particularly to differentiate it from its isomers.

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